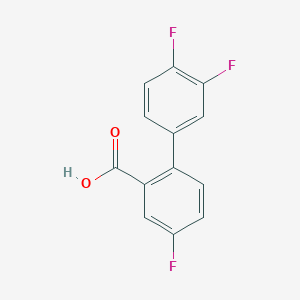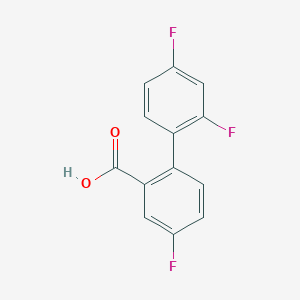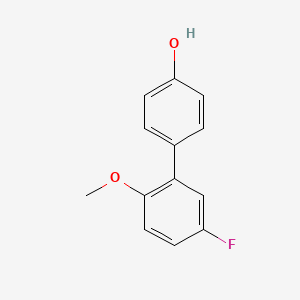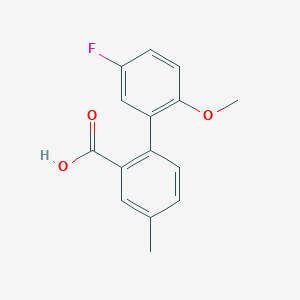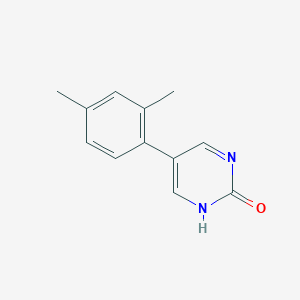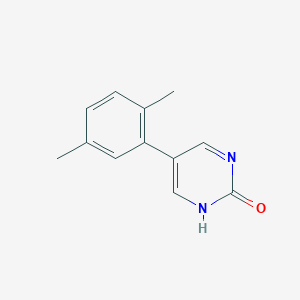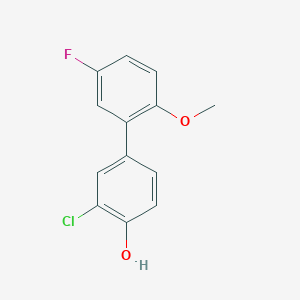
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol, 95% (herein referred to as 2-CFM) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 103-106°C and has a boiling point of 350-360°C. Its structure consists of a phenol group with a chlorine atom attached at the 2-position and a methoxy group with a fluorine atom attached at the 5-position. 2-CFM has been studied for its use in a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
2-CFM has been studied for its potential applications in scientific research. It has been shown to be useful in the synthesis of various compounds, such as 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylbutyrate and 2-chloro-4-(5-fluoro-2-methoxyphenyl)phenyl-3-methylpentanoate. It has also been studied for its potential use as a selective inhibitor of cytochrome P450 2C9.
作用機序
2-CFM has been shown to inhibit the activity of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of many drugs. It does this by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6.
Biochemical and Physiological Effects
2-CFM has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, which can lead to increased levels of drugs in the body and potential side effects. In addition, 2-CFM has been shown to inhibit the activity of other enzymes, such as CYP2C19 and CYP2D6, which can lead to altered drug metabolism and potential side effects.
実験室実験の利点と制限
2-CFM has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with caution. In addition, it is not soluble in water, so it must be used in an organic solvent.
将来の方向性
There are a variety of potential future directions for the use of 2-CFM in scientific research. It could be further studied for its potential use as a selective inhibitor of other enzymes, such as CYP2C19 and CYP2D6. In addition, it could be studied for its potential use as an inhibitor of other metabolic pathways, such as those involved in the metabolism of drugs. Finally, it could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and other organic compounds.
合成法
2-CFM can be synthesized using a variety of methods, such as the Williamson ether synthesis, the Grignard reaction, and the aldol condensation. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide to form an ether. The Grignard reaction involves the reaction of a Grignard reagent and an aldehyde or ketone to form an alcohol. The aldol condensation involves the reaction of an aldehyde or ketone with an aldehyde or ketone to form a β-hydroxy aldehyde or ketone.
特性
IUPAC Name |
2-chloro-4-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-12(16)11(14)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKPQLVWGFRSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680824 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1225751-43-8 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


